JWH-0312'-Isomer

Overview

Description

JWH-031 2’-Isomer is a synthetic cannabinoid, a class of compounds that interact with cannabinoid receptors in the brain. This compound is a positional isomer of JWH-031, differing by the position of the naphthyl group on the pyrrole ring. Synthetic cannabinoids like JWH-031 2’-Isomer are often used in scientific research to study the effects of cannabinoids on the body and brain .

Mechanism of Action

Target of Action

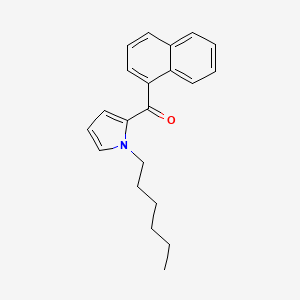

JWH-031 2’-Isomer, also known as (1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . The primary target of this compound is the central CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the brain, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

JWH-031 2’-Isomer has a relatively low binding affinity for the CB1 receptor (Ki = 399 nM) . Despite its low affinity, it is efficacious in reducing spontaneous activity and increasing antinociception (pain relief) in mice . This suggests that the compound interacts with the CB1 receptor, leading to a decrease in spontaneous activity and an increase in pain relief .

Biochemical Pathways

The exact biochemical pathways affected by JWH-031 2’-Isomer are currently unknown. Given its interaction with the cb1 receptor, it is likely to influence the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, and any changes in this system can have downstream effects on mood, appetite, pain sensation, and memory .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of JWH-031 2’-Isomer are currently unknown. The compound’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

It is known to reduce spontaneous activity and increase antinociception in mice . This suggests that the compound may have potential therapeutic applications in pain management .

Biochemical Analysis

Biochemical Properties

JWH-031 2’-Isomer interacts with the central CB1 receptor . The nature of these interactions is primarily through binding, given its role as a synthetic cannabinoid .

Cellular Effects

The effects of JWH-031 2’-Isomer on cells and cellular processes are primarily related to its interaction with the CB1 receptor . It is known to reduce spontaneous activity and increase antinociception in mice

Molecular Mechanism

The molecular mechanism of action of JWH-031 2’-Isomer involves its binding to the CB1 receptor . This binding interaction leads to a reduction in spontaneous activity and an increase in antinociception in mice

Dosage Effects in Animal Models

The effects of JWH-031 2’-Isomer vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-031 2’-Isomer involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of JWH-031 2’-Isomer would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as large-scale purification techniques such as recrystallization or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

JWH-031 2’-Isomer can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the naphthyl or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl ring can lead to the formation of naphthoquinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

JWH-031 2’-Isomer has several applications in scientific research:

Chemistry: Used to study the reactivity and properties of synthetic cannabinoids.

Biology: Helps in understanding the interaction of cannabinoids with biological systems.

Medicine: Investigated for potential therapeutic effects, such as pain relief and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

JWH-018: Another synthetic cannabinoid with a similar structure but different binding affinity and effects.

JWH-122: Differentiated by the position of the alkyl group on the naphthyl ring.

JWH-250: Similar in structure but with different functional groups.

Uniqueness

JWH-031 2’-Isomer is unique due to its specific positional isomerism, which affects its binding affinity and pharmacological effects. This makes it a valuable compound for studying the structure-activity relationship of synthetic cannabinoids .

Biological Activity

JWH-0312'-Isomer is a synthetic cannabinoid that belongs to the class of compounds known for their interaction with cannabinoid receptors in the human body. These compounds are often studied for their potential therapeutic effects, as well as their implications in drug abuse and public health. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is structurally related to other synthetic cannabinoids, particularly those derived from the naphthoylindole structure. Its specific isomeric configuration influences its binding affinity and efficacy at cannabinoid receptors, primarily CB1 and CB2.

Receptor Binding Affinity

Research indicates that this compound exhibits a significant binding affinity for cannabinoid receptors. Studies have shown that synthetic cannabinoids can act as agonists or antagonists at these receptors, influencing various physiological processes such as pain perception, mood regulation, and appetite control.

- CB1 Receptor : this compound has been reported to activate the CB1 receptor, which is predominantly found in the brain and is associated with psychoactive effects.

- CB2 Receptor : The compound also interacts with the CB2 receptor, primarily involved in immune response modulation.

| Receptor | Binding Affinity (Ki) | Effect |

|---|---|---|

| CB1 | High | Agonist |

| CB2 | Moderate | Agonist |

Pharmacological Effects

The pharmacological effects of this compound include:

- Analgesic Effects : Similar to other cannabinoids, it may reduce pain perception through central mechanisms.

- Psychoactive Effects : Users report effects akin to those of THC, including euphoria and altered sensory perception.

- Potential for Addiction : Due to its psychoactive properties, there are concerns regarding its potential for abuse and addiction.

Case Studies

Several case studies have documented the effects of synthetic cannabinoids like this compound in real-world scenarios:

- Case Study 1 : A 2019 case reported a young adult experiencing severe anxiety and paranoia after using a product containing this compound. The individual required medical intervention due to acute psychotic symptoms.

- Case Study 2 : In a study involving emergency room visits, synthetic cannabinoids were implicated in numerous cases of acute toxicity, with symptoms ranging from tachycardia to hallucinations. This compound was identified as one of the compounds in several samples.

Toxicological Profile

The toxicological profile of this compound remains under investigation. Preliminary studies suggest:

- Adverse Effects : Users may experience cardiovascular issues, neurological disturbances, and gastrointestinal symptoms.

- Long-term Effects : Chronic use may lead to dependence and withdrawal symptoms similar to those observed with other cannabinoids.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its biological activity:

Properties

IUPAC Name |

(1-hexylpyrrol-2-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-15-22-16-9-14-20(22)21(23)19-13-8-11-17-10-5-6-12-18(17)19/h5-6,8-14,16H,2-4,7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHPKPCKNONGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017339 | |

| Record name | JWH 031 2'-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797106-18-3 | |

| Record name | JWH 031 2'-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.